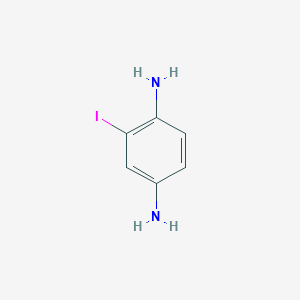

2-Iodo-1,4-benzenediamine

描述

Contextual Importance of Aryl Halides in Synthetic Chemistry

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.comwikipedia.org Their significance lies in the reactivity of the carbon-halogen bond, which, although generally strong, can be induced to participate in a wide array of chemical transformations. libretexts.org This reactivity makes aryl halides indispensable precursors for creating carbon-carbon and carbon-heteroatom bonds, which are the cornerstone of constructing complex organic molecules. springernature.com

They are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comwikipedia.org The halogen atom on the aromatic ring can be substituted with various other functional groups, rendering aryl halides exceptionally versatile in molecular design. numberanalytics.com Well-known reactions involving aryl halides include metal-mediated cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental tools in modern synthetic chemistry. frontiersin.org

Among the various aryl halides, aryl iodides are particularly valued for their high reactivity in these coupling reactions, often proceeding under milder conditions than their chloro and bromo counterparts. wikipedia.orgspringernature.com This enhanced reactivity makes them preferred substrates for the synthesis of intricate molecular architectures, despite their higher cost. wikipedia.org The Finkelstein reaction, which converts less reactive aryl halides to more reactive aryl iodides, further highlights the synthetic advantage of the iodo-substituted arenes. springernature.comfrontiersin.org

Significance of Substituted Phenylenediamines as Versatile Precursors

Substituted phenylenediamines are a class of aromatic diamines that serve as highly versatile precursors in the synthesis of a wide range of heterocyclic compounds and polymers. The presence of two amino groups on the benzene (B151609) ring allows for a variety of chemical transformations, including condensation reactions, diazotization, and cyclization reactions. nih.gov These reactions lead to the formation of important classes of compounds such as benzimidazoles, quinoxalines, and phenazines, which are known to exhibit a broad spectrum of biological activities and material properties. researchgate.net

The specific positioning of substituents on the phenylenediamine ring plays a crucial role in directing the outcome of these reactions and in defining the properties of the resulting products. For instance, the condensation of ortho-phenylenediamines with various carbonyl compounds is a classical and widely used method for the synthesis of benzimidazoles. researchgate.net The reactivity and regioselectivity of these reactions can be finely tuned by the nature and position of other substituents on the aromatic ring. cambridgescholars.com

The utility of substituted phenylenediamines extends to the synthesis of functional dyes and materials for organoelectronics. nih.gov Their ability to form extended π-conjugated systems upon reaction makes them valuable building blocks for creating chromophores and other functional organic materials. nih.gov The synthesis of N-substituted phenylenediamines has been developed to introduce a variety of functional groups, further expanding their application in creating complex and functional molecular systems. nih.gov

Overview of Research Trajectories for 2-Iodo-1,4-benzenediamine

Research involving this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules. The compound combines the reactive features of both an aryl iodide and a phenylenediamine, making it a particularly interesting building block.

One major research trajectory involves its use in cross-coupling reactions where the iodine atom provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide variety of substituents at the 2-position of the phenylenediamine core. For example, it can be used in the synthesis of complex heterocyclic structures, where the iodo-group facilitates coupling, and the amino groups are subsequently used for cyclization reactions.

Another area of investigation is the functionalization of the amino groups. These groups can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. The presence of the bulky iodine atom ortho to one of the amino groups can influence the regioselectivity of these reactions, providing a route to specifically substituted products.

Furthermore, this compound is a precursor for the synthesis of other important intermediates. For instance, the nitro group of 2-Iodo-4-nitroaniline (B1222051) can be reduced to an amino group to produce this compound, highlighting its place within synthetic pathways of functionalized anilines.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 69951-01-5 chemshuttle.comscbt.comscbt.combldpharm.com |

| Molecular Formula | C₆H₇IN₂ chemshuttle.comscbt.comscbt.combldpharm.comavantorsciences.com |

| Molecular Weight | 234.04 g/mol chemshuttle.comscbt.comscbt.combldpharm.comavantorsciences.com |

| Purity | ≥95% avantorsciences.comvwr.com |

| Melting Point | 109-110 °C avantorsciences.com |

| SMILES | NC1=CC=C(N)C(I)=C1 chemshuttle.com |

| Storage | 2-8 °C, in a dark place under an inert atmosphere chemshuttle.combldpharm.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAOWHHLKPUWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356051 | |

| Record name | 2-iodo-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69951-01-5 | |

| Record name | 2-iodo-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 1,4 Benzenediamine and Its Precursors

Direct Iodination Strategies

Direct iodination of the aromatic ring of 1,4-benzenediamine (p-phenylenediamine) presents a straightforward route to the target compound. However, controlling the regioselectivity and preventing over-iodination are key challenges. Various techniques have been developed to address these issues.

Oxidative Iodination Reactions

Oxidative iodination methods utilize an oxidizing agent to generate a more electrophilic iodine species (I+), which facilitates the substitution onto the electron-rich aromatic ring. A variety of oxidizing systems have been explored for the iodination of aromatic compounds, including anilines. For instance, systems such as iodine in the presence of an oxidizing agent can be employed. ajol.info The use of hypervalent iodine reagents, like phenyliodine diacetate (PIDA), has also been shown to be effective in reactions involving phenylenediamines, inducing oxidative annulation processes. rsc.org

A novel approach involves an iodine and copper co-catalyzed method for the direct conversion of cyclohexanones into substituted o-phenylenediamines, utilizing air as a green oxidant. rsc.org This highlights the ongoing development of milder and more environmentally friendly oxidative methods.

| Reagent System | Substrate Type | Key Features |

| I₂ / Oxidizing Agent | Aromatic Amines | Generates electrophilic iodine for substitution. ajol.info |

| Phenyliodine diacetate (PIDA) | o-Phenylenediamines | Induces oxidative annulation. rsc.org |

| I₂ / Cu-catalyst / Air | Cyclohexanones | Green, oxidative aromatization to form phenylenediamines. rsc.org |

Metal-Free Iodination Approaches

Growing interest in green chemistry has spurred the development of metal-free iodination methods. These approaches avoid the use of potentially toxic and expensive metal catalysts. Recent advancements include decarboxylative iodination reactions that utilize readily available benzoic acids and molecular iodine (I₂), offering a low-cost, scalable alternative. acs.org

Furthermore, iodine-mediated oxidative cyclization reactions provide a metal-free pathway to various nitrogen-containing heterocyclic compounds. organic-chemistry.org The use of reagents like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate has been shown to be an efficient and regioselective method for the iodination of aryl amines, achievable even under solvent-free conditions. ajol.info

Regioselective Iodination Techniques

Achieving regioselectivity is paramount in the synthesis of specifically substituted isomers like 2-iodo-1,4-benzenediamine. The directing effects of the amino groups on the benzene (B151609) ring typically favor substitution at the ortho and para positions. For p-phenylenediamine (B122844), this means the incoming iodo group will be directed to the position ortho to one of the amino groups.

The choice of iodinating agent and reaction conditions plays a crucial role in controlling regioselectivity. For example, the use of silver salts such as Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆ in conjunction with iodine has been investigated for the regioselective iodination of chlorinated aromatic compounds, including anilines. nih.gov Specifically for aniline (B41778), iodination with AgSbF₆/I₂ and AgPF₆/I₂ resulted in the formation of 4-iodoaniline. nih.gov While not directly applicable to p-phenylenediamine, this demonstrates the principle of using specific reagents to control the position of iodination.

Multistep Synthesis from Readily Available Anilines and Nitrobenzenes

A common and often more controlled route to this compound involves a two-step process starting from a nitroaniline precursor. This method allows for the introduction of the iodo group at a specific position before the final reduction of the nitro group.

Halogenation of Nitroaniline Precursors

The synthesis typically begins with the iodination of 4-nitroaniline (B120555). The nitro group is a deactivating group, making electrophilic aromatic substitution more challenging than with aniline itself. However, the amino group is a strong activating group and directs the incoming electrophile to the ortho position.

Several methods have been reported for the iodination of 4-nitroaniline to produce 2-iodo-4-nitroaniline (B1222051). One common method involves the use of iodine monochloride (ICl). In one procedure, a solution of ICl in acetic acid is added to a solution of p-nitroaniline. prepchem.com Another variation uses acetonitrile (B52724) as the solvent. prepchem.com The use of N-iodosuccinimide (NIS) is also an effective method.

| Iodinating Agent | Solvent | Conditions | Yield | Reference |

| Iodine monochloride (ICl) | Acetic Acid | Stirred for 1 hour after addition | Not specified, but product isolated | prepchem.com |

| Iodine monochloride (ICl) | Acetonitrile | Room temperature, 18 hours | 36% | prepchem.com |

Reduction of Nitro Groups to Amino Functionalities

The final step in this synthetic sequence is the reduction of the nitro group of 2-iodo-4-nitroaniline to an amino group, yielding the target compound, this compound. This transformation is a standard procedure in organic synthesis.

A common reagent for this reduction is tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid. sigmaaldrich.com This method is generally efficient and provides the desired diamine in good yield.

| Starting Material | Reducing Agent | Solvent/Acid | Key Transformation |

| 2-Iodo-4-nitroaniline | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Concentrated HCl | Reduction of -NO₂ to -NH₂ |

Formation of Substituted Phenylenediamines

Substituted phenylenediamines are versatile intermediates in organic synthesis. Their preparation is commonly achieved through several established routes. One major pathway is the reduction of corresponding nitroanilines. For instance, 2-iodo-p-phenylenediamine can be produced by the reduction of its precursor, 2-iodo-4-nitroaniline, using reagents like tin(II) dihydrate in concentrated hydrochloric acid. sigmaaldrich.com

Another significant method is reductive alkylation. This process involves the reaction of a phenylenediamine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. rsc.org For example, N,N'-disubstituted p-phenylenediamines can be synthesized by the reductive alkylation of p-aminodiphenylamine (p-ADPA) with ketones like 5-methyl-2-hexanone. rsc.org This reaction typically proceeds in two steps: the initial condensation between the amine and the carbonyl compound to form a ketimine (Schiff base), which is subsequently hydrogenated to the final product, often using metal catalysts. rsc.org Similarly, N-phenyl-p-phenylenediamine can be reductively alkylated with various diketones. cdnsciencepub.com

Amination of dihydroxybenzenes provides another route. A process for preparing 1,4-phenylenediamine involves the amination of 1,4-dihydroxybenzene at high temperatures (300°C to 450°C) and pressures, using ammonia (B1221849) and an acidic alumina (B75360) catalyst. google.com

More complex substituted phenylenediamines can be formed through cycloaddition reactions. For example, highly substituted o-phenylenediamine (B120857) derivatives have been synthesized via the regioselective Diels-Alder reaction of 2H-pyran-2-ones with ynamines, which proceeds rapidly at room temperature. acs.org

The table below summarizes various methods for the formation of substituted phenylenediamines.

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Iodo-4-nitroaniline | Tin(II) dihydrate, conc. HCl | 2-Iodo-p-phenylenediamine | sigmaaldrich.com |

| p-Aminodiphenylamine (p-ADPA) | 5-Methyl-2-hexanone (MIAK), H₂, Metal Catalyst (e.g., Pt/AC) | N,N'-disubstituted p-phenylenediamine | rsc.org |

| p-Phenylenediamine | Diacetone alcohol, Reductive alkylation | Hydroxyalkyl-substituted p-phenylenediamine | cdnsciencepub.com |

| 1,4-Dihydroxybenzene | Ammonia, Acidic alumina catalyst, 300-450°C | 1,4-Phenylenediamine | google.com |

| 3-Benzoylamino-2H-pyran-2-one | Ynamine, Dichloromethane, Room Temperature | Highly substituted o-phenylenediamine | acs.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, avoid hazardous solvents, and reduce energy consumption. tandfonline.com These approaches are highly relevant to the synthesis of this compound and its precursors.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often facilitated by techniques like grinding (mechanochemistry) or microwave irradiation, represents a significant advancement in green chemistry. researchgate.net These methods can lead to shorter reaction times, cleaner product profiles, and higher yields. ajol.info

Mechanochemistry, which uses mechanical force to induce chemical reactions, has been successfully applied to reactions involving phenylenediamines. For example, the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine and aldehydes can be achieved efficiently by grinding the reactants in a mortar and pestle or using a ball mill, often in the absence of any solvent. rsc.orgtandfonline.commdpi.com This demonstrates the feasibility of using phenylenediamine precursors in solid-state reactions.

Direct solvent-free iodination of activated aromatic compounds, including anilines, has also been well-documented. One effective system involves grinding the aromatic substrate with elemental iodine and an oxidizing agent like urea-hydrogen peroxide (UHP) or iodic acid. researchgate.netnih.gov For instance, the iodination of aniline using the I₂/UHP reagent system proceeds efficiently under solvent-free conditions. nih.gov Another reported method involves the diazotization-iodination of aryl amines using nano silica (B1680970) periodic acid (nano-SPIA) and potassium iodide via grinding at room temperature. kashanu.ac.ir These established solvent-free protocols for iodinating anilines could plausibly be adapted for the synthesis of this compound from p-phenylenediamine.

Microwave-assisted organic synthesis (MAOS) is another powerful technique for conducting reactions under solvent-free conditions. tandfonline.comnih.gov It often leads to dramatic acceleration of reaction rates and improved yields. researchgate.netscirp.org The solvent-free synthesis of various nitrogen-containing heterocycles, including those derived from phenylenediamines, has been successfully achieved using microwave irradiation. tandfonline.comijpsjournal.com

The following table presents examples of solvent-free iodination on various aromatic substrates, highlighting the potential of these methods.

| Substrate | Reagents | Condition | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | I₂, Urea-H₂O₂ (UHP) | Solvent-free, Grinding | Iodoaniline | - | nih.gov |

| o-Phenylenediamine | Benzoic acid | Ball Milling, 20 Hz, 1 hr | 2-Phenyl-1H-benzimidazole | ~95% | mdpi.com |

| o-Phenylenediamine | Benzaldehyde | Mortar-pestle grinding | 2-Phenyl-1H-benzimidazole | High | rsc.org |

| 4-Bromo aniline | NaNO₂, nano-SPIA, then KI | Solvent-free, Grinding, RT | 4-Bromo-1-iodobenzene | Excellent | kashanu.ac.ir |

| 4-Hydroxybenzaldehyde | Acetophenone, NH₄OAc | Microwave (400W), 120°C, 30 min | 4-(2,6-Diphenylpyridin-4-yl)phenol | 83% | tandfonline.com |

Catalyst-Free Methodologies

Developing synthetic routes that operate without a catalyst is a key goal of green chemistry, as it simplifies product purification and reduces waste from toxic or expensive catalysts.

Several methodologies that fall under the green chemistry umbrella also offer catalyst-free options. Mechanochemical synthesis, for instance, can sometimes proceed efficiently without any catalytic additives. A catalyst-free route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles has been developed using a simple mortar-and-pestle grinding method, where mechanical agitation alone is sufficient to drive the condensation and cyclization. rsc.org

Microwave-assisted synthesis can also enable catalyst-free transformations. For example, the synthesis of certain hydroxylated trisubstituted pyridines occurs in high yield under microwave irradiation in the absence of any solvent or catalyst. tandfonline.com

In the context of iodination, a sustainable system using a water extract of pomegranate ash with molecular iodine has been reported for the oxidative iodination of activated arenes, including anilines. tandfonline.com This method is notable for being free of external oxidants, metals, and catalysts. The addition of molecular iodine to certain unsaturated compounds has also been shown to proceed efficiently at room temperature under solvent- and catalyst-free conditions. nih.gov While direct iodination of anilines typically requires an oxidant or catalyst to generate the electrophilic iodine species, these emerging catalyst-free systems present promising avenues for greener synthesis. ajol.infomanac-inc.co.jp

The table below details examples of reactions proceeding without a catalyst.

| Substrates | Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Aromatic aldehydes | Mortar-pestle grinding | Substituted benzimidazoles | Catalyst-free mechanochemical synthesis | rsc.org |

| 4-Hydroxybenzaldehyde, Acetophenone, NH₄OAc | Microwave irradiation, Solvent-free | Hydroxylated trisubstituted pyridines | Catalyst-free and solvent-free synthesis | tandfonline.com |

| Anilines | I₂, Water extract of pomegranate ash | Iodinated anilines | External oxidant/metal/catalyst-free | tandfonline.com |

| 1-Octene | I₂, Room Temperature | 1,2-Diiodooctane | Solvent- and oxidizer-free addition | nih.gov |

Advanced Reactivity and Reaction Mechanisms of 2 Iodo 1,4 Benzenediamine

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) on an aryl halide involves the replacement of the halide by a nucleophile. libretexts.org For a compound like 2-Iodo-1,4-benzenediamine, these reactions are complex and can proceed through different mechanistic routes.

The iodine atom in this compound can be displaced by a nucleophile, serving as a leaving group. This substitution can occur via two primary mechanisms: the addition-elimination (SNAr) mechanism and the Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism. libretexts.orginflibnet.ac.in

The SNAr pathway involves the initial attack of a nucleophile on the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the iodide ion. This pathway is typically facilitated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions, which can stabilize the negative charge of the intermediate. masterorganicchemistry.com

A more plausible pathway for this substrate, which lacks strong EWGs, is the SRN1 mechanism. inflibnet.ac.in This multi-step radical process is initiated by the transfer of a single electron to the substrate, forming a radical anion. inflibnet.ac.in This intermediate then expels the iodide anion to generate an aryl radical. The aryl radical subsequently reacts with the nucleophile to form a new radical anion, which propagates the chain reaction by transferring its electron to a new substrate molecule. inflibnet.ac.in

| Mechanism | Key Intermediate | Role of Substituents | Typical Conditions |

|---|---|---|---|

| Addition-Elimination (SNAr) | Meisenheimer Complex (Anionic) | Requires strong electron-withdrawing groups to stabilize the intermediate. masterorganicchemistry.com | Strong nucleophile; often harsh conditions (heat, pressure) for unactivated substrates. |

| SRN1 | Radical Anion / Aryl Radical | Does not require strong electron-withdrawing groups; initiated by electron transfer. inflibnet.ac.in | Photochemical or electrochemical stimulation, or chemical initiators (e.g., solvated electrons in liquid ammonia). inflibnet.ac.in |

In the context of nucleophilic aromatic substitution, the term "activating" typically refers to groups that facilitate the reaction by stabilizing the key intermediate. The amino (-NH₂) groups in this compound are strong electron-donating groups (EDGs) due to resonance. libretexts.org

For the classical SNAr mechanism, these electron-donating amino groups are considered deactivating. They increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. masterorganicchemistry.com Furthermore, they would destabilize the anionic Meisenheimer complex.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and orientation of these reactions on this compound are governed by the combined electronic effects of the existing substituents.

The rate and position of electrophilic attack are determined by the activating and directing properties of the substituents.

Amino Groups (-NH₂): These are powerful activating groups that strongly increase the rate of reaction compared to benzene (B151609). libretexts.orgwikipedia.org They donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. They are strong ortho, para-directors. libretexts.org

Iodine Atom (-I): As a halogen, iodine is a deactivating group due to its strong electron-withdrawing inductive effect (-I). libretexts.org However, it is also an ortho, para-director because it can donate a lone pair of electrons through resonance (+R), which helps stabilize the cationic charge in the intermediate when the attack is at the ortho or para positions. libretexts.org

In this compound, the two potent activating amino groups dominate the ring's reactivity, making it highly susceptible to electrophilic attack, far more so than benzene itself.

| Substituent | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -NH₂ (at C1 and C4) | Strongly Activating wikipedia.org | Ortho, Para libretexts.org | +R (Resonance Donation) |

| -I (at C2) | Deactivating libretexts.org | Ortho, Para libretexts.org | -I (Inductive Withdrawal) |

Regioselectivity refers to the position at which the new electrophile will attach to the aromatic ring. The directing effects of the three substituents determine the outcome. The available positions for substitution are C3, C5, and C6.

The -NH₂ group at C1 directs incoming electrophiles to its ortho position (C6) and its para position (C4, already substituted).

The -NH₂ group at C4 directs to its ortho positions (C3 and C5) and its para position (C1, already substituted).

The -I group at C2 directs to its ortho position (C3) and its para position (C5).

The directing effects are summarized below:

Position 3: Favored by the -NH₂ at C4 (ortho) and the -I at C2 (ortho).

Position 5: Favored by the -NH₂ at C4 (ortho) and the -I at C2 (para).

Position 6: Favored by the -NH₂ at C1 (ortho).

The powerful activating and directing influence of the amino groups is the controlling factor. Both the C3 and C5 positions are strongly activated by the amino group at C4 and are also directed by the iodine atom. Substitution at C5 is often favored due to reduced steric hindrance from the bulky iodine atom at C2 compared to the adjacent C3 position.

Radical Reactions and Mechanistic Investigations

Beyond the SRN1 pathway, this compound can participate in other radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to form an aryl radical. libretexts.org This reactive intermediate can then engage in various transformations, including hydrogen atom abstraction or addition to unsaturated systems.

Mechanistic studies have shown that aryl radicals can be generated from related compounds under metal-free conditions. For instance, arylhydrazines can react with molecular iodine to form arenediazonium salts, which then generate aryl radicals that combine with an iodine radical to form the aryl iodide product. acs.org This highlights the accessibility of radical pathways for iodo-aniline structures.

Furthermore, photocatalysis represents a modern approach to initiating radical reactions. rsc.org Irradiation of a reaction mixture containing a photosensitizer can lead to single-electron transfer events, generating radical intermediates. The aniline (B41778) moiety within this compound could potentially interact with photogenerated radicals, leading to novel functionalizations. rsc.org The SRN1 mechanism remains the most studied radical pathway for this class of compounds, providing a synthetic route for nucleophilic substitution under conditions where the SNAr pathway is disfavored. inflibnet.ac.in

Base-Induced Homolytic Aromatic Substitution (BHAS) Coupling

Base-Induced Homolytic Aromatic Substitution (BHAS) is a powerful method for forming carbon-carbon bonds between aromatic systems. nih.gov This type of reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), and can be initiated under thermal conditions, microwave irradiation, or through photoredox catalysis. nih.gov The general mechanism involves the generation of an aryl radical from an aryl halide, which then attacks another aromatic ring. inflibnet.ac.in

In the context of this compound, the presence of the iodo group makes it a suitable substrate for BHAS reactions. The reaction is initiated by an electron donor, which transfers a single electron to the aryl iodide, forming a radical anion. inflibnet.ac.in This radical anion then expels the iodide ion to generate the corresponding aryl radical. inflibnet.ac.in The resulting aryl radical can then undergo coupling with another aromatic molecule. The reaction is sensitive and can be part of a chain reaction, amplifying the radical activity. rsc.org The presence of electron-donating groups, such as the amino groups in this compound, can influence the course and efficiency of the BHAS reaction.

Recent advancements have focused on developing milder reaction conditions for BHAS, for example, by using photoredox catalysts like an Fe(III)-NHC complex with green light. nih.gov These methods often use a sacrificial electron donor, such as tributylamine, and a weaker base like potassium carbonate. nih.gov

Formation of Aryl Radicals

The formation of an aryl radical from this compound is a critical step in its participation in BHAS reactions. This process is generally initiated by a single electron transfer (SET) from a donor to the this compound molecule. inflibnet.ac.in This creates a radical anion intermediate. inflibnet.ac.in

The radical anion is unstable and rapidly undergoes fragmentation, cleaving the carbon-iodine bond to release an iodide anion and form a 2,4-diaminophenyl radical. inflibnet.ac.in The generation of aryl radicals has seen significant advancements in recent years, moving beyond harsh traditional methods to include light-induced systems and photoredox catalysis. rsc.org

The general mechanism for aryl radical formation from an aryl halide can be summarized as follows:

Initiation: An electron donor provides an electron to the aryl halide (Ar-I).

Radical Anion Formation: The aryl halide accepts the electron to form a radical anion (Ar-I•⁻).

Fragmentation: The radical anion loses a halide ion (I⁻) to form the aryl radical (Ar•).

This aryl radical is a highly reactive intermediate that can then participate in various subsequent reactions, including coupling with other aromatic species. inflibnet.ac.in In some cases, iodine itself can act as an oxidant to convert arylhydrazines into arenediazonium salts, which then form aryl radicals via SET. acs.org

Deuterium (B1214612) Isotope Studies for Mechanism Elucidation

Deuterium isotope studies are a valuable tool for elucidating the detailed mechanisms of chemical reactions, including BHAS. rsc.org By replacing hydrogen atoms with deuterium atoms at specific positions in the reactants or the solvent, chemists can observe changes in reaction rates and product distributions, which provides insight into the transition states of key reaction steps. rsc.orgnih.gov

In the context of BHAS reactions, deuterium labeling can help to confirm the involvement of aryl radicals and the nature of the hydrogen (or deuterium) abstraction steps. For instance, a significant kinetic isotope effect (KIE), where the reaction proceeds slower with deuterium than with hydrogen, would be expected for a step involving the cleavage of a C-H (or C-D) bond.

A study on the BHAS coupling of 2-iodo-1,3-dimethylbenzene (B54174) in deuterated benzene (C₆D₆) versus normal benzene (C₆H₆) revealed a strong isotope effect for the formation of certain products, providing clear support for the proposed radical mechanism. rsc.org Such studies on this compound would be instrumental in confirming the precise mechanism of its BHAS reactions, particularly in distinguishing between different possible pathways for the aryl radical once it is formed.

| Study Type | Observation | Implication on Mechanism |

| Kinetic Isotope Effect (KIE) | A significant kH/kD value when a C-H bond is broken in the rate-determining step. | Confirms the involvement of C-H bond cleavage in the rate-limiting part of the reaction. |

| Solvent Isotope Effect | Change in reaction rate when a protic solvent (e.g., H₂O) is replaced with its deuterated counterpart (D₂O). | Provides information about the role of the solvent and proton transfer in the reaction mechanism. nih.gov |

| Product Distribution Analysis | Different ratios of deuterated vs. non-deuterated products are formed. rsc.org | Elucidates the fate of intermediates and the pathways leading to different products. rsc.org |

Oxidative Transformations and Quinonediimine Formation

Formation of Benzoquinonediimine Derivatives

The oxidation of p-phenylenediamines, including this compound, can lead to the formation of benzoquinonediimine derivatives. These transformations are of interest due to the role of quinonediimines as structural units in conductive polymers and other functional materials. researchgate.net The oxidation process involves the removal of electrons and protons from the diamine.

Chemical oxidative polymerization of p-phenylenediamine (B122844) using an oxidant like potassium peroxydisulfate (B1198043) in an acidic medium can produce poly(1,4-benzoquinonediimine-N,N'-diyl-1,4-phenylene). researchgate.net The amino end groups of the resulting polymers can be acetylated to prevent self-condensation reactions. researchgate.net It has been shown that superoxide (B77818) ions can also act as a mild and selective oxidizing agent for aromatic amines, with o- and p-diamines being oxidized to diaminoazobenzenes. researchgate.net

The oxidation of this compound would be expected to proceed similarly, yielding an iodo-substituted benzoquinonediimine. The presence of the iodine atom could influence the electronic properties and subsequent reactivity of the resulting quinonediimine.

| Reactant | Oxidizing Agent | Product |

| p-Phenylenediamine | Potassium Peroxydisulfate | Poly(1,4-benzoquinonediimine-N,N'-diyl-1,4-phenylene) researchgate.net |

| p-Phenylenediamines | Superoxide Ion | Diaminoazobenzenes researchgate.net |

Electrochemical Oxidation Pathways

Electrochemical methods provide a controlled way to study the oxidation pathways of molecules like this compound. researchgate.net In an electrochemical reaction, electron transfer occurs at the surface of an electrode. researchgate.net The oxidation of a p-phenylenediamine derivative at an anode typically involves the sequential removal of electrons. researchgate.netnih.gov

The electrochemical oxidation of a related compound, 2,6-dichloro-1,4-phenylenediamine, has been studied at a glassy carbon electrode. nih.gov Such studies, often employing techniques like cyclic voltammetry, allow for the determination of key reaction parameters including formal potentials, charge transfer coefficients, and rate constants of both the electrochemical and chemical steps. nih.gov

For this compound, the electrochemical oxidation would likely proceed through a one-electron oxidation to form a radical cation, which could then undergo a second one-electron oxidation to form the corresponding dication, which is a benzoquinonediimine derivative. nsf.govtue.nl The stability and subsequent reactions of these intermediates would depend on the solvent, electrolyte, and the nature of the electrode surface. researchgate.net Studies on cobalt complexes with phenylenediamide ligands have shown that these systems can undergo reversible two-electron oxidation to generate a Co(III) center with a neutral benzoquinonediimine ligand. nsf.gov

| Electrochemical Technique | Information Obtained | Relevance to this compound |

| Cyclic Voltammetry | Redox potentials, reversibility of electron transfer, reaction kinetics. nih.gov | To determine the oxidation potentials for the formation of the radical cation and the benzoquinonediimine dication. |

| Potential-Step Chronoamperometry | Diffusion coefficients, rate constants of coupled chemical reactions. nih.gov | To quantify the stability and reactivity of the electrochemically generated intermediates. |

| Digital Simulation | Comparison of experimental data with theoretical models. nih.gov | To validate the proposed electrochemical oxidation mechanism. |

Applications of 2 Iodo 1,4 Benzenediamine in Complex Organic Synthesis

The Synthesis of Heterocyclic Compounds

2-Iodo-1,4-benzenediamine is a valuable starting material for creating heterocyclic structures, which are integral to many biologically active molecules.

Crafting Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds synthesized from this compound. researchgate.net These structures are of significant interest due to their presence in various pharmacologically important agents. researchgate.net

A primary method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857), such as this compound, with aldehydes or ketones. researchgate.netresearchgate.net This reaction, known as a condensation reaction, joins two molecules with the concurrent loss of a small molecule, typically water. chemguide.co.uk The process is often facilitated by a catalyst and can be influenced by various reaction conditions. nih.govnih.gov

The reaction between an o-phenylenediamine and an aldehyde first forms a Schiff base intermediate, which then undergoes cyclization to yield the benzimidazole ring. iosrjournals.orgresearchgate.net Various catalysts, including acid catalysts, can be employed to promote this transformation. nih.gov For instance, the use of hypervalent iodine as an oxidant in a one-step process with aldehydes has been shown to produce 2-arylbenzimidazoles under mild conditions with high yields and short reaction times. researchgate.net Similarly, catalysts like sodium metabisulfite (B1197395) have been used as an oxidizing agent to facilitate the condensation of o-phenylenediamines with benzaldehydes, leading to high yields of 2-(substituted-phenyl)benzimidazole derivatives. ias.ac.in

The table below summarizes representative examples of condensation reactions for the synthesis of benzimidazoles.

| Reactants | Catalyst/Oxidant | Product | Yield (%) | Reference |

| o-phenylenediamine, Aldehydes | Hypervalent Iodine | 2-Arylbenzimidazoles | High | researchgate.net |

| o-phenylenediamines, Benzaldehydes | Sodium Metabisulfite | 2-(substituted-phenyl)benzimidazoles | High | ias.ac.in |

| o-phenylenediamines, Aromatic Aldehydes | Chlorosulfonic acid | 2-aryl-1-arylmethyl-1H-benzimidazoles | Good to Excellent | nih.gov |

| o-phenylenediamine, Aldehydes | MgCl2·6H2O | 2-substituted benzimidazoles | High | nih.gov |

This table presents a selection of reported condensation reactions for benzimidazole synthesis.

Transition-metal catalysis offers another powerful avenue for constructing benzimidazole scaffolds from precursors like this compound. researchgate.net These methods often involve the formation of carbon-nitrogen bonds through intramolecular cyclization, a key step in forming the heterocyclic ring. Palladium-based methodologies are particularly prominent in the synthesis of nitrogen-containing heterocycles. mdpi.com

For example, palladium-catalyzed intramolecular cyclization of amidine derivatives can lead to the formation of 1,2-disubstituted benzimidazoles. iosrjournals.org Copper-catalyzed reactions have also been employed, such as the intramolecular N-arylation to form benzimidazoles using Cu₂O as a catalyst. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the cyclization process. chim.it

The following table illustrates examples of transition-metal catalyzed cyclization for benzimidazole synthesis.

| Precursor | Catalyst | Ligand/Base | Product | Reference |

| o-Iodo/bromoanilides with amines | Palladium | - | 1,2-Disubstituted benzimidazoles | iosrjournals.org |

| Readily available N¹-benzyl/alkyl-1,2-phenylenediamines | Metal-free (TEMPO) | Oxygen | Multisubstituted or fused tetracyclic benzimidazoles | organic-chemistry.org |

| o-Iodoanilines | Cu₂O | DMEDA/K₂CO₃ | Benzimidazoles | organic-chemistry.org |

This table showcases examples of transition-metal catalyzed and metal-free cyclization approaches to benzimidazoles.

Oxidative cyclization represents a common and efficient strategy for benzimidazole synthesis. researchgate.net This approach typically involves the reaction of an o-phenylenediamine with a suitable carbon source, followed by an oxidation step to form the aromatic benzimidazole ring. researchgate.net

One such method utilizes D-Glucose as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines, producing benzimidazoles in excellent yields with water as an environmentally friendly solvent. organic-chemistry.org Another approach involves the use of molecular iodine under basic conditions to achieve a transition-metal-free cyclization of imines, leading to N-protected benzimidazoles. organic-chemistry.org The use of hypervalent iodine as an oxidant in the condensation of phenylenediamines and aldehydes also provides a rapid and high-yielding route to 2-arylbenzimidazoles. researchgate.net

The table below provides examples of oxidative cyclization strategies.

| Reactants | Oxidant/Catalyst | Key Features | Product | Reference |

| o-phenylenediamines, D-Glucose | - | Biorenewable C1 source, water as solvent | Benzimidazoles | organic-chemistry.org |

| Crude imines (from o-phenylenediamines) | Molecular Iodine | Transition-metal-free | N-Protected benzimidazoles | organic-chemistry.org |

| Phenylenediamines, Aldehydes | Hypervalent Iodine | Mild conditions, short reaction times | 2-Arylbenzimidazoles | researchgate.net |

| N¹-benzyl/alkyl-1,2-phenylenediamines | Oxygen, TEMPO | Metal-free, oxidative C-N coupling | Multisubstituted or fused tetracyclic benzimidazoles | organic-chemistry.org |

This table highlights various oxidative cyclization methods for the synthesis of benzimidazoles.

Building Benzodiazepine Scaffolds

Benzodiazepines are another important class of heterocyclic compounds that can be synthesized using this compound as a starting material. These seven-membered ring systems are known for their diverse biological activities. nih.govingentaconnect.com

The synthesis of 1,5-benzodiazepines often involves the condensation reaction of o-phenylenediamines with various carbonyl compounds, such as ketones. nih.govnih.govtandfonline.com This reaction is typically catalyzed by an acid. nih.gov A variety of catalysts have been employed for this transformation, including Lewis acids and solid acid catalysts. nih.govtandfonline.com For instance, triethyl ammonium (B1175870) acetate (B1210297) has been used as an efficient and reusable ionic liquid catalyst for the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamines and ketones, affording good to excellent yields in relatively short reaction times. tandfonline.com The reaction is applicable to both electron-rich and electron-deficient ketones and o-phenylenediamine derivatives. tandfonline.com

The following table presents data on the synthesis of 1,5-benzodiazepines through condensation reactions.

| o-Phenylenediamine Derivative | Ketone | Catalyst | Yield (%) | Reference |

| o-phenylenediamine | Acetone | Triethyl ammonium acetate (TEAA) | 96 | tandfonline.com |

| o-phenylenediamine | 2-Butanone | Triethyl ammonium acetate (TEAA) | Good to Excellent | tandfonline.com |

| o-phenylenediamine | Cyclopentanone | Triethyl ammonium acetate (TEAA) | Good to Excellent | tandfonline.com |

| o-phenylenediamine | Acetophenone | Triethyl ammonium acetate (TEAA) | Good to Excellent | tandfonline.com |

| Substituted phenylenediamine | 4-Iodo-acetophenone | Triethyl ammonium acetate (TEAA) | Good to Excellent | tandfonline.com |

This table provides examples of the synthesis of 1,5-benzodiazepines via condensation of o-phenylenediamines with various ketones using an ionic liquid catalyst.

Cascade Reactions for Fused Systems

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This compound is a suitable substrate for such reactions to construct fused heterocyclic systems. For instance, a copper-catalyzed domino C-N cross-coupling reaction can be employed to synthesize 2-arylaminobenzimidazoles. This process involves a copper-based desulfurization/nucleophilic substitution followed by a domino intra- and intermolecular C-N cross-coupling. nih.govsemanticscholar.org This methodology addresses the challenges often associated with the synthesis of these compounds, such as the use of expensive catalysts and the low reactivity of certain precursors. nih.govsemanticscholar.org

Quinoxaline Synthesis

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. ijarsct.co.inmtieat.org The traditional and most common method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. ijarsct.co.inencyclopedia.pub this compound, being a derivative of o-phenylenediamine, can be utilized in this classic reaction. For example, 6-iodo-quinoxaline was synthesized by reacting 4-iodo-benzene-1,2-diamine with ethanedial in the presence of acetic acid and ethanol. chemicalbook.com

Modern synthetic methods have also been developed. A copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) provides an efficient route to quinoxalines. organic-chemistry.org This one-pot reaction proceeds in the presence of copper(I) iodide and potassium carbonate in dimethyl sulfoxide. organic-chemistry.org Another approach involves the hypervalent iodine(III)-induced oxidative [4+2] annulation of o-phenylenediamines and electron-deficient alkynes, which allows for the direct synthesis of quinoxalines bearing electron-withdrawing groups. rsc.org

Benzoxazinone (B8607429) Derivatives

Benzoxazinone derivatives are recognized for their diverse biological activities and applications in materials science. bu.edu.egbu.edu.egresearchgate.net The synthesis of these compounds can be achieved through various routes. A common method involves the acylation of anthranilic acids. For example, 6-Iodo-2-methyl-benzo nih.govCurrent time information in Bangalore, IN.oxazin-4-one was prepared by refluxing 5-Iodoanthranilic acid with acetic anhydride. bu.edu.egresearchgate.net

Palladium-catalyzed carbonylative coupling reactions have emerged as a powerful tool for constructing benzoxazinone scaffolds. A heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides offers a general and atom-economical method for synthesizing 2-arylbenzoxazinones. organic-chemistry.org Furthermore, copper-catalyzed methods, such as the one-pot synthesis from 2-(o-haloaryloxy)acyl chlorides and primary amines, provide an efficient route to 2H-1,4-benzoxazin-3-(4H)-one derivatives. researchgate.net

Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. researchgate.netnrochemistry.com this compound and its derivatives are excellent substrates for these transformations. For instance, palladium-catalyzed cross-coupling reactions of 2-iodo-imidazoles have been utilized in the synthesis of protein farnesyltransferase inhibitors. rsc.org The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is particularly efficient for introducing functionalized alkyl chains. rsc.org

The preparation of 2-arylated-1,4-phenylenediamines can be achieved through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Furthermore, various palladium-catalyzed reactions such as the Sonogashira, Heck, Kumada, Suzuki, and Negishi reactions have been successfully applied to 2-iodo-4-(phenylchalcogenyl)-1-butenes, which are derived from the ring-opening of methylenecyclopropanes with iodine. nih.gov These reactions often proceed under mild conditions, sometimes even without the need for a phosphine (B1218219) ligand. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have gained significant attention as a more economical and sustainable alternative to palladium-catalyzed systems. nih.govsemanticscholar.org this compound and related iodoanilines are effective substrates in these reactions. For example, the copper-catalyzed condensation and C-N bond formation of 2-iodoanilines with other reagents is a key step in the synthesis of quinoxalines. organic-chemistry.org

A facile and efficient copper-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-one derivatives has been developed, which involves the intramolecular C-N bond coupling of intermediates derived from 2-(o-haloaryloxy)acyl chlorides and primary amines. researchgate.net Copper-catalyzed domino C-N cross-coupling reactions have also been instrumental in the synthesis of 2-arylaminobenzimidazoles. nih.govsemanticscholar.org The choice of copper salt and ligand can be crucial for the success of these reactions, with various copper sources like CuI, CuBr, and CuCl showing catalytic activity. nih.gov

Potential in Carbonylative Cross-Couplings

Carbonylative cross-coupling reactions involve the incorporation of a carbonyl group (CO) into an organic molecule, providing access to a wide range of carbonyl compounds such as ketones, amides, and esters. thieme-connect.demdpi.com 2-Iodoanilines, including this compound, are valuable precursors in these transformations.

A highly efficient and practical heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides has been developed for the synthesis of 2-arylbenzoxazinones. organic-chemistry.org This reaction demonstrates excellent atom economy and functional group tolerance. organic-chemistry.org Furthermore, a palladium-catalyzed, four-component carbonylative coupling of o-iodoanilines, trimethyl orthoformate, and various amines has been shown to be a highly efficient and selective method for producing 4(3H)-quinazolinones. researchgate.net The potential for synthesizing isatins through a palladium-catalyzed double carbonylation of 2-iodoanilines has also been demonstrated, showcasing the versatility of this substrate in carbonylative chemistry. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. In 2-Iodo-1,4-benzenediamine, six distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene (B151609) ring. The carbon atom bonded to the iodine (C-I) would exhibit a characteristic low-field chemical shift due to the heavy atom effect. The carbons attached to the amino groups (C-N) would be shielded, appearing at higher fields. The remaining aromatic carbons would have shifts influenced by their position relative to the iodo and amino substituents. For comparison, the ¹³C NMR spectrum of N',N'''-(2-iodo-1,3-phenylene)bis(methanyl-ylidene))bis(4-methylbenzenesulfonohydrazide) shows signals at δ 150.0, 143.6, 136.5, 136.0, 129.8, 128.6, 128.1, 127.1, and 104.3. rsc.org The chemical shift for a carbon atom in a C=O bond in acids and esters is typically in the range of 170-185 ppm. libretexts.org

Table 1: Representative ¹³C NMR Chemical Shifts for Aromatic Carbons in Iodo- and Amino-Substituted Benzenes

| Carbon Environment | Typical Chemical Shift (ppm) |

| C-I | 90 - 100 |

| C-NH₂ | 140 - 150 |

| Aromatic C-H | 115 - 140 |

| Aromatic C (quaternary) | 125 - 150 |

Note: This table provides generalized data and actual values for this compound may vary.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically in the range of 485-650 cm⁻¹. For a related compound, N',N'''-(2-iodo-1,3-phenylene)bis(methanyl-ylidene))bis(4-methylbenzenesulfonohydrazide), IR peaks were observed at 3185, 1597, 1436, 1392, 1366, 1312, 1158, 1082, and 890 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amine (C-N) | Stretching | 1250 - 1350 |

| C-I | Stretching | 485 - 650 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 234.04 g/mol . scbt.com In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 234. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. researchgate.net For example, the HRMS (ESI-QTOF) calculated m/z for C₁₅H₁₅ClN₃ [M + H]⁺ was 272.0949, with a found value of 272.0946. rsc.org This level of accuracy is crucial for confirming the identity of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption bands arising from π → π* electronic transitions within the benzene ring. The presence of the amino and iodo substituents will influence the position and intensity of these absorption maxima (λ_max). The amino groups, being auxochromes, typically cause a bathochromic (red) shift to longer wavelengths. While specific UV-Vis data for this compound is not detailed in the provided results, it is a technique used for its characterization. avantorsciences.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. For this compound, this technique would precisely determine the geometry of the benzene ring, the positions of the iodine and nitrogen atoms, and the intermolecular interactions, such as hydrogen bonding between the amine groups, in the solid state. Although a specific crystal structure for this compound was not found, studies on related diiodobenzenes have been conducted. aip.org X-ray diffraction has been used to characterize the crystal structure of various organic and inorganic complexes. ijcce.ac.irresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular method for calculating the electronic structure and properties of molecules. mdpi.com It is frequently used to study compounds like 2-Iodo-1,4-benzenediamine and its derivatives to derive various useful concepts in chemistry. mdpi.com DFT calculations can provide a framework for discussing chemical reactivity and predicting molecular properties. mdpi.comfrontiersin.org Studies on related structures have shown that DFT methods, such as B3LYP, can provide results that are in good agreement with experimental data. mdpi.com

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity as an electron donor. ossila.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the energy of the lowest possible electronic excitation. ossila.comirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and is considered a soft molecule. irjweb.com This energy gap can be used to understand the potential bioactivity arising from intermolecular charge transfer. irjweb.com

For derivatives of this compound, such as azomethine compounds synthesized from 2-iodo-4-chloro substituted aniline (B41778), DFT calculations have been used to determine HOMO energy values to predict the electron-donating behavior of substituents. researchgate.net In one study, the HOMO orbital energy values for these derivatives predicted the electron donor behavior of substituents on an attached aromatic ring, indicating its likely oxidation in chemical transformations. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Related Imidazole (B134444) Derivative The following data is for an imidazole derivative, presented to illustrate the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.7320 |

| ELUMO | -2.2449 |

| Energy Gap (ΔE) | 4.4871 |

Data derived from a study on 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione to illustrate typical computational outputs. irjweb.com

DFT calculations are a powerful tool for predicting the reactivity and potential reaction pathways of molecules. researchgate.net Frontier Molecular Orbital (FMO) theory is central to this, positing that chemical reactions involve the transfer of electrons, typically from the HOMO of one molecule (the nucleophile) to the LUMO of another (the electrophile). wuxibiology.com By analyzing the distribution and energy of these orbitals, chemists can rationalize and predict reaction outcomes. wuxibiology.com

For instance, in studies of hypervalent iodo-azide compounds, DFT calculations have been employed to elucidate the mechanisms of radical release and subsequent reactivity. chemrxiv.org These calculations helped identify that the homolytic cleavage of the I-N bond was the predominant pathway for generating the azide (B81097) radical. chemrxiv.org Similarly, research on aza-diarylethene photoswitches used DFT to predict thermal back reactivity, identifying specific functionals that could accurately reproduce experimental activation free energies for the reaction. beilstein-journals.org For derivatives of 2-iodo-aniline, DFT calculations have supported reactivity profiles based on electronic features and have been used to investigate reaction mechanisms through transition state predictions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. proteopedia.org It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) and is useful for predicting how a molecule will interact with other chemical species. ucsb.eduwolfram.com The map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). wolfram.com Green represents areas of neutral or near-zero potential. wolfram.com

MEP surfaces are particularly useful in understanding noncovalent interactions, such as those involved in drug-receptor binding and crystal packing. ucsb.edumdpi.com For a molecule like this compound, an MEP map would reveal the electron-rich nature of the amino groups (-NH2), making them likely sites for hydrogen bonding. The iodine atom can exhibit a region of positive electrostatic potential known as a σ-hole, making it a potential halogen bond donor. mdpi.com The aromatic ring itself would show a distribution of charge influenced by the competing electron-donating effects of the amino groups and the electron-withdrawing and steric effects of the iodine atom. In related molecules, MEP analysis has been used to identify the most likely sites for halogen bonding. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for defining atoms and the bonds between them based on the topology of the electron density, a physical observable. wikipedia.org This theory allows for the partitioning of a molecule into distinct atomic basins, enabling the calculation of properties on a per-atom basis. wikipedia.orgarxiv.org

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the chemical bond. researchgate.net For example, a high electron density and a negative Laplacian value at the BCP are characteristic of a shared interaction, such as a covalent bond. Conversely, low electron density and a positive Laplacian suggest a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals forces. researchgate.net QTAIM analysis can also reveal the ellipticity of a bond, which describes the anisotropy of the electron density and can indicate the presence of π-character or strain. researchgate.net This approach is essential for understanding the nature of both strong covalent bonds and weaker intermolecular interactions within a chemical system. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.de This provides a chemically intuitive picture of bonding and allows for a detailed analysis of intramolecular and intermolecular interactions. researchgate.net

A primary feature of NBO analysis is the study of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. numberanalytics.com These interactions, often representing hyperconjugation, are crucial for understanding chemical reactivity and the delocalization of charge within a molecule. numberanalytics.comwisc.edu For a molecule like this compound, NBO analysis would detail the hybridization of the atoms, the nature of the C-N, C-I, C-C, and N-H bonds, and the delocalization of the nitrogen lone pairs into the antibonding orbitals of the aromatic ring.

Table 2: Hypothetical Second-Order Perturbation Analysis for this compound This table presents a hypothetical but representative NBO analysis to illustrate the types of donor-acceptor interactions that would be significant in the title compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N5 | π* (C1-C2) | 15.2 | Lone pair delocalization into ring |

| LP (1) N8 | π* (C3-C4) | 18.5 | Lone pair delocalization into ring |

| σ (C1-H) | σ* (C2-C3) | 2.8 | Vicinal σ -> σ* hyperconjugation |

| π (C3-C4) | π* (C1-C6) | 22.1 | Intramolecular charge transfer |

E(2) values represent the stabilization energy from electron delocalization. LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are antibonding orbitals. Atom numbering is hypothetical.*

Molecular Docking Calculations (for derivatives/biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). imist.ma This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. shd-pub.org.rs

While specific docking studies on this compound are not prevalent in the provided literature, studies on its derivatives are informative. For example, symmetrical Schiff base derivatives of 1,2-phenylenediamine have been designed as potential DNA intercalators. auctoresonline.org Molecular docking studies of these compounds revealed significant DNA binding affinity, suggesting they could interact with genomic DNA through intercalation. auctoresonline.org In other research, derivatives of 2-phenylbenzimidazole (B57529) were docked with the estrogen receptor to help build a Quantitative Structure-Activity Relationship (QSAR) model, which found that an increase in binding energy could correlate with increased inhibitor activity. shd-pub.org.rs Such studies demonstrate that derivatives of the core phenylenediamine structure are promising candidates for biological activity, and molecular docking is a key tool for predicting and rationalizing these interactions. imist.maauctoresonline.org

Quantitative Structure-Activity Relationship (QSAR) Studies (for derivatives/biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities, optimizing lead compounds, and assessing potential risks. nih.govresearchgate.net For aromatic amines, a class to which this compound belongs, QSAR has been extensively used to understand and predict their toxicological properties, including carcinogenicity and mutagenicity. nih.govresearchgate.net

General Principles from Aromatic Amine QSAR Studies

Research on the broader class of aromatic amines has revealed that their carcinogenic and mutagenic activities are often linked to a combination of physicochemical properties. nih.gov QSAR models for the carcinogenicity of aromatic amines have indicated that the potency of these compounds is primarily dependent on their hydrophobicity, followed by electronic and steric properties. nih.gov The electronic properties are critical as they influence the propensity of the amine group to undergo metabolic activation, a key step in the mechanism of toxicity for many aromatic amines. nih.gov

A general approach to predicting the activity of aromatic amines involves a two-step process: first, a classification model to determine whether a compound is likely to be active or inactive, and second, a regression model to predict the degree of potency for active compounds. nih.gov The differentiation between carcinogenic and non-carcinogenic aromatic amines has been shown to depend mainly on electronic and steric factors. nih.gov

Hypothetical QSAR Model for this compound Derivatives

A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing analogues with varied substituents and evaluating their biological activity (e.g., cytotoxicity against a cancer cell line, enzyme inhibition, or mutagenicity). The next step would be to calculate a range of molecular descriptors for each derivative and then use statistical methods to build a model that correlates these descriptors with the observed activity.

Key Molecular Descriptors for Aromatic Amines:

Based on QSAR studies of related compounds, the following types of descriptors would be relevant for derivatives of this compound:

Hydrophobicity: Typically represented by logP (the logarithm of the octanol-water partition coefficient), this descriptor is crucial for membrane permeability and transport to the site of action. nih.gov

Electronic Descriptors:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring.

Energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO): These quantum chemical descriptors relate to the molecule's ability to donate or accept electrons and are often correlated with reactivity and metabolic activation. nih.gov

Dipole Moment: This can influence the binding of a molecule to its biological target.

Steric Descriptors:

Molar Refractivity (MR): This parameter provides an indication of the volume of a substituent and its polarizability.

Sterimol parameters (L, B1, B5): These describe the dimensions of a substituent in different directions.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and can encode information about size, shape, and branching.

Illustrative Data for a Hypothetical QSAR Study

The following interactive table illustrates the type of data that would be generated and used in a QSAR study of hypothetical derivatives of this compound, with cytotoxicity against a cancer cell line as the biological endpoint. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), a common measure of biological activity.

| Compound | Substituent (R) | logP | EHOMO (eV) | Molar Refractivity | pIC50 |

|---|---|---|---|---|---|

| 1 | -H | 1.85 | -5.21 | 45.3 | 4.5 |

| 2 | -CH3 | 2.35 | -5.15 | 50.0 | 4.8 |

| 3 | -Cl | 2.55 | -5.30 | 50.4 | 5.1 |

| 4 | -NO2 | 1.80 | -5.65 | 50.1 | 5.5 |

| 5 | -OCH3 | 1.82 | -5.05 | 50.9 | 4.3 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. It does not represent the results of actual experiments.

A QSAR equation derived from such data might take the following form:

pIC50 = k1(logP) - k2(EHOMO) + k3(Molar Refractivity) + C

Where k1, k2, and k3 are coefficients determined by the statistical analysis, and C is a constant. Such an equation would allow for the prediction of the cytotoxic activity of other, as-yet-unsynthesized derivatives of this compound.

Applications in Polymer Chemistry and Advanced Materials

Monomer in Conjugated Polymer Synthesis

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are central to the field of organic electronics due to their unique semiconducting properties. mdpi.comrsc.org The synthesis of these materials often relies on the strategic selection of monomers that can be linked to form extended π-conjugated systems.

The incorporation of specific monomers into a polymer chain allows for the fine-tuning of its optical and electronic properties. kennesaw.edu Conjugated polymers are integral to a new generation of materials for applications in sensing, energy harvesting, and electronics. mdpi.com These materials combine the performance of inorganic semiconductors with advantages like lower cost and simpler processing. mdpi.com While direct examples of 2-Iodo-1,4-benzenediamine in solar cells are not prevalent in the reviewed literature, the fundamental principles of conjugated polymer design suggest its potential utility. The amine groups can act as electron-donating moieties, influencing the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in organic photovoltaics and light-emitting diodes. kennesaw.edu Furthermore, functionalized thiophene and pyrrole monomers are often used to create polymers for interfacing with biomedical devices, indicating the broad scope for monomers containing heteroatoms and functional groups. sigmaaldrich.com

The synthesis of conjugated polymers is a key driver for the advancement of organic electronic materials. mdpi.comkennesaw.edu Various cross-coupling reactions are employed to grow alternating donor-acceptor chains. mdpi.com Methods like Suzuki cross-coupling polymerization are used to create well-defined conjugated polymers. nih.govrsc.org In this context, the iodine atom of this compound serves as a reactive site for coupling reactions, such as the Suzuki or Sonogashira couplings, with other monomers containing appropriate functional groups (e.g., boronic acids or terminal alkynes). The presence of two distinct reactive sites (iodo and amine) allows for controlled polymerization, potentially leading to polymers with specific functionalities at the chain ends. researchgate.net This control is crucial for developing materials with tailored properties for specific electronic applications.

Amine-Functionalized Porous Polymers

Porous organic polymers (POPs) have garnered significant attention for their high stability, tunable structures, and permanent porosity. rsc.orgosti.govosti.gov These materials are constructed from organic monomers linked by covalent bonds. rsc.orgosti.govosti.gov The functionalization of these polymers, particularly with amine groups, has been shown to dramatically enhance their performance in specific applications. rsc.orgosti.govosti.gov

A primary application of amine-functionalized porous polymers is in the capture of carbon dioxide (CO2). rsc.orgosti.govosti.gov While standard POPs can adsorb CO2, their capacity and selectivity are often limited due to weak physisorption interactions. rsc.orgosti.gov The introduction of amine groups into the polymer structure significantly enhances CO2 uptake and selectivity over other gases like nitrogen (N2). rsc.orgosti.govosti.gov This is because the polar amine moieties have a strong affinity for CO2. google.com

Research has shown that amine functionalization can be achieved through direct synthesis using amine-containing monomers, post-synthetic modification (grafting), or impregnation. rsc.orgosti.govosti.gov Using monomers like 1,4-benzenediamine, which is structurally similar to this compound, allows for the direct incorporation of CO2-philic functional groups into the polymer backbone. google.com These amine-functionalized polymers have demonstrated high CO2 uptake and can often maintain their performance even in humid conditions, which is a critical factor for post-combustion flue gas applications. rsc.orgosti.govosti.gov

Table 1: Performance of Amine-Functionalized Polymers in CO2 Capture

| Polymer Type | Monomers | CO2 Uptake | Key Feature |

| Amine-functionalized crosslinked porous copolymer | 1,4-benzenediamine, pyrrole, p-formaldehyde | 17.5 to 30 cm³/g at 298 K and 1 bar | High selectivity for CO2 over N2; effective for over 45 cycles. google.com |

| Meso-macroporous melamine formaldehyde (MF) with TEPA | Melamine, Formaldehyde, Tetraethylenepentamine (TEPA) | 2.65 mmol/g with 71 wt% TEPA loading | High pore volume allows for substantial amine loading. nih.gov |

This table is interactive. Click on the headers to sort the data.

The creation of a stable, porous structure is achieved through the formation of a crosslinked polymer network. rsc.orgosti.govresearchgate.net This involves connecting monomer units in a way that builds a three-dimensional framework. rsc.orgosti.gov In the synthesis of amine-functionalized porous polymers, monomers like 1,4-benzenediamine can be linked together using agents like paraformaldehyde in an acid-catalyzed polycondensation reaction. google.com This process creates a permanently microporous polymer. google.com